Quercetin 7-glucuronide

Antioxidant Lipid Peroxidation Cardiovascular

Researchers requiring a position-specific quercetin conjugate for LDL oxidation or flavonoid metabolism studies cannot substitute Q7G with quercetin aglycone or Q3G-the 7-glucuronide isomer exhibits distinct cytotoxicity, neutral-pH instability, and superior antioxidant rank order in protecting LDL from copper-induced oxidation. • Validated COMT substrate: 44% methylation conversion in HepG2 cells (vs. 32% for Q3G), enabling quantitative catechol-O-methyltransferase activity assays. • MRP2 efflux transporter probe: hepatic efflux competitively inhibited by MK-571, supporting multidrug resistance protein functional studies. • Negative control for dermal fibroblast uptake: no cellular uptake or cytoprotective activity, ideal for bioavailability contrast experiments. Supplied as ≥98% HPLC-pure analytical standard with batch-specific COA; stable at ambient temperature during transit.

Molecular Formula C21H18O13
Molecular Weight 478.4 g/mol
CAS No. 38934-20-2
Cat. No. B131648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 7-glucuronide
CAS38934-20-2
Synonyms2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid;  Quercetin 7-O-β-Glucuronide;  Quercetin 7-Glucuronide; 
Molecular FormulaC21H18O13
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O
InChIInChI=1S/C21H18O13/c22-8-2-1-6(3-9(8)23)18-15(27)13(25)12-10(24)4-7(5-11(12)33-18)32-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1
InChIKeyJXWGCVLNCGCZRU-JENRNSKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetin 7-Glucuronide Product Overview


Quercetin 7-glucuronide (Q7G; CAS 38934-20-2) is a naturally occurring glucuronidated conjugate of the flavonoid quercetin, with a molecular weight of 478.36 g/mol and the formula C₂₁H₁₈O₁₃ . It is a primary circulating metabolite formed during the intestinal absorption of dietary quercetin and related glycosides [1]. As a solid, it is typically characterized by a melting point >158 °C (with decomposition) and exhibits slight solubility in methanol and water . It is commercially available primarily as an analytical standard, typically at a purity of ≥98% as determined by HPLC . Its primary functional distinctions lie in its unique metabolic fate, its specific protein-binding profile, and a differentiated bioactivity spectrum relative to both the parent aglycone and other quercetin conjugates.

Why Quercetin 7-Glucuronide Is Not Substitutable


Generic substitution with the more abundant quercetin aglycone, quercetin 3-glucuronide (Q3G), or other common metabolites like quercetin 3'-sulfate is not scientifically valid due to profound, position-specific differences in bioactivity, cellular handling, and stability. The site of glucuronidation (7-OH vs. 3-OH) dictates metabolic fate, including differential rates of intracellular deglucuronidation [1] and methylation [2]. Crucially, a direct comparative study found that the 7-glucuronide isomer was the most cytotoxic among a series of quercetin glucuronides and was notably unstable under neutral conditions, a property not shared by the 3-glucuronide or other positional isomers [3]. Furthermore, in terms of antioxidant function, Q7G exhibits a superior rank order in protecting low-density lipoprotein (LDL) from oxidation compared to Q3G and other plasma metabolites [4]. These distinct biochemical profiles demonstrate that Q7G is a specific molecular entity with unique properties that cannot be inferred from or replaced by its structural analogs.

Quercetin 7-Glucuronide Evidence Guide


Superior LDL Oxidation Protection

In a direct comparison of its ability to inhibit Cu(II)-induced oxidation of human low-density lipoprotein (LDL), quercetin 7-glucuronide (Q7G) demonstrated the greatest efficacy among all tested quercetin conjugates, surpassing both the parent aglycone and the major metabolite quercetin 3-glucuronide (Q3G) [1]. The rank order of potency for prolonging the LDL oxidation lag time was established as: Q7G > quercetin > Q3G [1].

Antioxidant Lipid Peroxidation Cardiovascular

Preferential Methylation in Hepatic Models

In an in vitro hepatic model using HepG2 cells, quercetin 7-glucuronide (Q7G) and quercetin 3-glucuronide (Q3G) exhibited distinct and quantifiable metabolic fates. Q7G was preferentially converted to methylated glucuronides at a higher rate than Q3G (44% of Q7G at 2.6 nmol/hr/10⁶ cells versus 32% of Q3G at 1.9 nmol/hr/10⁶ cells over 48h) [1]. Conversely, a slightly higher percentage of Q3G was hydrolyzed to the aglycone and subsequently sulfated (10% at 0.61 nmol/hr/10⁶ cells) compared to Q7G (7% at 0.42 nmol/hr/10⁶ cells) [1].

Metabolism Pharmacokinetics Hepatocyte

No Cellular Uptake in Fibroblasts

In contrast to the parent compound quercetin and its O-methylated metabolites, quercetin 7-glucuronide (Q7G) was shown to be ineffective in protecting dermal fibroblasts from peroxide-induced oxidative damage [1]. This lack of cytoprotective activity is linked to a complete lack of cellular uptake and intracellular metabolism of Q7G by these cells, a property not shared by quercetin or 3'-O-methyl quercetin, which undergo uptake and subsequent metabolism [1].

Cellular Uptake Cytoprotection Fibroblast

Instability and Cytotoxicity Profile

A comprehensive structure-activity relationship study comparing positional isomers of quercetin glucuronide revealed that the 7-glucuronide (Q7G) possesses a unique and disadvantageous stability profile. Q7G was identified as the most cytotoxic isomer in the series and was also characterized by instability under neutral pH conditions [1]. This property directly contrasts with the 3-, 3'-, and 4'-glucuronide isomers, which did not exhibit the same degree of cytotoxicity or pH-dependent instability [1].

Stability Cytotoxicity Isomer Comparison

Quercetin 7-Glucuronide Research Applications


COMT Methylation Pathway Studies

Given that quercetin 7-glucuronide undergoes methylation by catechol-O-methyltransferase (COMT) at a higher rate (44% conversion, 2.6 nmol/hr/10⁶ cells) than its 3-glucuronide isomer (32% conversion, 1.9 nmol/hr/10⁶ cells) in HepG2 cells [1], it serves as a superior substrate for quantifying COMT activity or for studying the downstream effects of methylated quercetin metabolites. This application is directly derived from the evidence in Section 3 and avoids the confounding higher sulfation rate of the 3-glucuronide isomer [1].

LDL Oxidation Protection Assays

For ex vivo or in vitro models focused on lipid peroxidation, particularly LDL oxidation, quercetin 7-glucuronide is a critical tool. It is the most effective quercetin conjugate tested in inhibiting copper-induced LDL oxidation, with a rank order of potency that places it above both quercetin aglycone and quercetin 3-glucuronide [2]. This makes it the conjugate of choice for cardiovascular studies aiming to mimic the antioxidant effects of dietary quercetin in plasma, where conjugates are the predominant circulating forms [2].

Negative Control in Fibroblast Uptake Assays

Because quercetin 7-glucuronide shows no cellular uptake and no cytoprotective effect against peroxide-induced damage in dermal fibroblasts [3], it is uniquely suited as a negative control for experiments designed to evaluate the bioavailability or intracellular activity of other flavonoids or quercetin metabolites in this cell type. This application is a direct consequence of the evidence showing its complete inactivity in this specific cellular context [3].

HepG2 Efflux Transporter Assays

The efflux of quercetin 7-glucuronide metabolites from HepG2 cells is mediated by multidrug resistant proteins (MRPs) and is competitively inhibited by MK-571 [1]. Therefore, Q7G is a validated substrate for setting up efflux transporter assays, particularly for investigating the role of MRP2 in the hepatic clearance of flavonoid conjugates. This application is supported by quantitative metabolic and efflux data from an in vitro hepatic model [1].

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